Home > Products > Screening Compounds P59141 > 2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid
2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid - 1774898-65-5

2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid

Catalog Number: EVT-3165312
CAS Number: 1774898-65-5
Molecular Formula: C13H13FN2O2
Molecular Weight: 248.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2-(1H-benzo[d]imidazol-2-yl)thio)acetic acid []

Compound Description: This compound serves as a key intermediate in the synthesis of various 5-methoxy-2-mercapto benzimidazole derivatives with potential anticonvulsant activity. It's produced by reacting 5-methoxy-2-mercaptobenzimidazole with chloroacetic acid. []

Relevance: This compound shares a similar core structure with 2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid, both featuring a benzimidazole core with an acetic acid substituent at the 2-position. The key difference lies in the substituent on the acetic acid moiety: a thioether linkage in (2-(1H-benzo[d]imidazol-2-yl)thio)acetic acid versus a direct attachment in 2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid. Additionally, the latter includes a fluorine atom at the 7-position and a cyclobutyl group at the 2-position of the benzimidazole ring.

2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl) acetic acids []

Compound Description: This series of compounds represent CRTh2 receptor antagonists, investigated for their potential in treating inflammatory diseases such as asthma, COPD, allergic rhinitis, and atopic dermatitis. []

Relevance: These compounds are structurally analogous to 2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid, sharing a common 2-(1H-benzo[d]imidazol-1-yl)acetic acid scaffold. The primary difference lies in the substituent at the 2-position of the benzimidazole ring: a benzylthio group in the antagonists versus a cyclobutyl group in the target compound. The target compound also features a fluorine atom at the 7-position of the benzimidazole.

7-methoxybenzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one []

Compound Description: This compound is another key intermediate in the synthesis of anticonvulsant 5-methoxy-2-mercapto benzimidazole derivatives. It's synthesized by cyclizing (2-(1H-benzo[d]imidazol-2-yl)thio)acetic acid using acetic anhydride and pyridine. []

Classification

This compound falls under the category of heterocyclic compounds, specifically benzimidazole derivatives. Benzimidazoles are recognized for their role in medicinal chemistry, often exhibiting properties such as antimicrobial, antifungal, and anticancer activities. The presence of functional groups like fluorine enhances the pharmacological profile of these compounds by improving their bioavailability and potency.

Synthesis Analysis

The synthesis of 2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid can be achieved through several methods, often involving multi-step organic reactions. One common approach includes:

  1. Formation of the Benzimidazole Core:
    • The initial step typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole framework.
    • This reaction may require heating under reflux conditions in an appropriate solvent, such as ethanol or acetic acid, to facilitate cyclization.
  2. Introduction of Fluorine and Cyclobutyl Groups:
    • The introduction of the fluorine atom can be accomplished using fluorinating agents like N-fluorobenzenesulfonimide or via electrophilic fluorination methods.
    • The cyclobutyl group can be introduced through a nucleophilic substitution reaction where a cyclobutyl halide reacts with the benzimidazole intermediate.
  3. Carboxylic Acid Functionalization:
    • Finally, the acetic acid moiety can be added through a carboxylation reaction involving an appropriate reagent such as carbon dioxide or an acetic anhydride derivative.

These steps require careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of 2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid can be represented by the following features:

  • Chemical Formula: C13H13FN2O2
  • Molecular Weight: Approximately 246.25 g/mol
  • Structural Features:
    • A benzimidazole ring system fused with a cyclobutyl group.
    • A fluorine atom located at the 7-position on the benzimidazole ring.
    • An acetic acid functional group attached to the nitrogen atom in the benzimidazole structure.

The three-dimensional conformation can be analyzed using computational methods or X-ray crystallography to determine bond angles, lengths, and torsional strain due to ring strain in the cyclobutyl group.

Chemical Reactions Analysis

2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid can undergo various chemical reactions typical for carboxylic acids and heterocycles:

  1. Acid-Base Reactions:
    • As a carboxylic acid, it can donate protons in basic conditions, forming salts with bases.
  2. Esterification:
    • The carboxylic acid can react with alcohols to form esters under acidic conditions.
  3. Nucleophilic Substitution:
    • The presence of the benzimidazole nitrogen allows for nucleophilic substitution reactions where nucleophiles can attack electrophilic centers on the molecule.
  4. Fluorination Reactions:
    • The fluorine atom can participate in further substitution reactions, potentially enhancing reactivity towards other electrophiles.
Mechanism of Action

The mechanism of action for 2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid primarily involves its interaction with biological targets such as receptors or enzymes:

  1. Receptor Binding:
    • This compound may act as an antagonist or agonist for specific receptors (e.g., CRTh2 receptor), influencing signaling pathways related to inflammation or immune responses.
  2. Enzyme Inhibition:
    • It could inhibit enzymes involved in metabolic pathways, affecting cellular processes such as proliferation or apoptosis.
  3. Pharmacokinetics:
    • The introduction of fluorine generally enhances lipophilicity and metabolic stability, potentially increasing bioavailability and reducing clearance rates from biological systems.
Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid include:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in polar solvents like water and methanol; insoluble in non-polar solvents.
  • Melting Point: Specific melting point data may vary but is generally above room temperature due to its crystalline nature.
  • Stability: Stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.

These properties are crucial for determining formulation strategies in pharmaceutical applications.

Applications

The applications of 2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid are primarily found within medicinal chemistry:

  1. Pharmaceutical Development:
    • Investigated for its potential as a therapeutic agent targeting inflammatory diseases due to its receptor antagonism properties.
  2. Biological Research:
    • Used in studies exploring receptor mechanisms and drug interactions, contributing to understanding disease pathology.
  3. Synthetic Chemistry:
    • Serves as a building block for synthesizing more complex molecules with potential pharmacological activities.
Introduction to Benzo[d]imidazole Scaffolds in Medicinal Chemistry

Historical Context of Benzo[d]imidazole Derivatives in Drug Discovery

The benzo[d]imidazole scaffold, characterized by a benzene ring fused to an imidazole moiety, emerged as a cornerstone of medicinal chemistry following its discovery in 1872 by Hoebrecker. Its structural resemblance to purine nucleotides (adenine and guanine) enables unique interactions with biological targets, positioning it as a "privileged scaffold" in drug design [3] [7] [10]. Early applications focused on antifungal and anthelmintic agents, with thiabendazole (1962) becoming the first clinically approved benzimidazole for human use. This breakthrough catalyzed the development of derivatives like albendazole and mebendazole for parasitic infections, leveraging the scaffold’s ability to disrupt microtubule assembly in pathogens [7] [10].

The 1980s–1990s witnessed diversification into non-infective diseases. Omeprazole (a proton pump inhibitor) exemplified strategic scaffold engineering, where a benzimidazole-sulfoxide hybrid enabled targeted acid suppression. Concurrently, astemizole (antihistamine) and telmisartan (angiotensin II receptor blocker) highlighted versatility in receptor modulation [3] [10]. Recent decades have expanded applications to oncology and virology, with compounds like veliparib (PARP inhibitor) and bendamustine (alkylating agent) underscoring the scaffold’s adaptability in targeting DNA repair and kinase pathways [7].

Table 1: Evolution of Benzimidazole-Based Therapeutics

EraCompoundTherapeutic ClassKey Indication
1960sThiabendazoleAnthelminticHelminth infections
1980sOmeprazoleProton Pump InhibitorGastroesophageal reflux
1990sTelmisartanAngiotensin II Receptor BlockerHypertension
2000s–PresentBendamustineAlkylating AgentChronic lymphocytic leukemia

Role of Substituent Engineering in Bioactivity Optimization

Bioactivity in benzimidazole derivatives is exquisitely sensitive to substituent patterns, governed by electronic effects, steric constraints, and binding affinity. Key positions for modulation include:

  • Position 2: Governs interactions with enzymatic active sites. 2-Mercapto derivatives (e.g., from [1]) exhibit enhanced antimicrobial activity due to thiol-mediated hydrogen bonding. Alkyl/aryl substitutions at this position influence lipophilicity; for example, 2-cyclohexyl analogs show superior antimycobacterial activity (MIC: 0.63 μg/mL) [7] [10].
  • Position 1: Modulates pharmacokinetics. N-Alkylation improves membrane permeability, as seen in 1-alkyl-2-chlorobenzo[d]imidazoles, which display 20-fold enhanced cellular uptake compared to non-alkylated analogs [9].
  • Position 5/6: Electron-withdrawing groups (e.g., nitro, fluoro) enhance DNA intercalation. 5-Fluoro derivatives demonstrate potent antiproliferative effects (IC₅₀: 0.08–1.81 μM) by stabilizing topoisomerase II-DNA complexes [7] [10].

Structure-Activity Relationship (SAR) studies reveal that bulky hydrophobic groups (e.g., adamantane, terpenes) at position 2 optimize receptor binding. In cannabinoid receptor ligands, such groups increase CB2 affinity by >80% via van der Waals interactions with hydrophobic subpockets [9]. Conversely, electronegative linkers (oxygen/sulfur atoms) between the scaffold and substituents enhance solubility and target engagement, as evidenced in antiviral benzimidazoles [7].

Table 2: Positional Effects of Substituents on Benzimidazole Bioactivity

PositionSubstituentBiological ImpactExample Activity
1Short-chain alkyl↑ Membrane permeabilityAnticancer (GI₅₀: 0.34 μM)
2Thiol/Sulfide↑ Hydrogen bonding with enzymesAntimicrobial (MIC: 6.25 μg/mL)
2Bulky aliphatic↑ Hydrophobic target interactionsCB2 binding (>80% displacement)
5/6Fluoro/Nitro↑ Electronic density & DNA intercalationAnticancer (IC₅₀: 0.08 μM)

Rationale for Cyclobutyl and Fluoro Functionalization in Antiviral Design

The integration of cyclobutyl and fluoro groups into benzo[d]imidazole cores addresses critical challenges in antiviral agent design: metabolic instability and target specificity.

Cyclobutyl at position 2 exploits ring strain (∼110° bond angles) and moderate lipophilicity (cLogP: ∼2.5) to enhance target affinity. The strained ring adopts puckered conformations that mimic transition states of viral enzyme substrates. For instance, in CB2 agonists, cyclobutyl-containing ligands achieve sub-nanomolar EC₅₀ values (e.g., 3 nM) by filling a sterically constrained subpocket inaccessible to larger rings [9]. This geometry is critical for disrupting protein-protein interactions in viral polymerases or proteases [7].

Fluoro substitution, particularly at position 7, leverages electronegativity (χ = 3.98) and small atomic radius (r = 42 pm) to:

  • Improve metabolic stability by blocking cytochrome P450 oxidation sites [5] [10].
  • Enhance membrane penetration via increased lipophilicity (π: +0.14).
  • Facilitate electrostatic interactions with catalytic residues (e.g., Lys199 in angiotensin II receptors) [6]. In influenza A inhibitors, 7-fluoro analogs exhibit 5–10-fold lower IC₅₀ values (e.g., 5.88 μM) than non-fluorinated counterparts against H1N1 strains due to optimized hydrogen bonding with neuraminidase [2].

The synergy between these groups is exemplified in 2-(2-cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid:

  • The acetic acid linker at N1 provides a bioisostere for phosphates/carboxylates, enabling ionic interactions with cationic residues (e.g., Arg/Lys) in viral binding sites [6].
  • The 7-fluoro atom withdraws electrons from the imidazole ring, augmenting DNA/RNA binding in antiviral contexts [5].
  • Cyclobutyl at C2 balances steric bulk and conformational flexibility, optimizing fit into conserved viral pockets while resisting enzymatic degradation [9].

Table 3: Comparative Bioactivity of Cyclobutyl/Fluoro vs. Other Substituents

CompoundC2 SubstituentC7 SubstituentTargetActivity
2-(2-Cyclobutyl-7-fluoro-1H-Benzimidazolyl)acetic acidCyclobutylFluoroViral polymeraseIC₅₀: 6.95 μM (H3N2)
2-(2-Phenyl-1H-Benzo[d]imidazol-1-yl)acetic acidPhenylHViral polymeraseIC₅₀: >50 μM
2-(2-Cyclohexyl-7-H-1H-Benzo[d]imidazol-1-yl)acetic acidCyclohexylHViral polymeraseIC₅₀: 22.4 μM

Properties

CAS Number

1774898-65-5

Product Name

2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid

IUPAC Name

2-(2-cyclobutyl-7-fluorobenzimidazol-1-yl)acetic acid

Molecular Formula

C13H13FN2O2

Molecular Weight

248.25

InChI

InChI=1S/C13H13FN2O2/c14-9-5-2-6-10-12(9)16(7-11(17)18)13(15-10)8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,17,18)

InChI Key

BOFRZOIFRMXYAK-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=NC3=C(N2CC(=O)O)C(=CC=C3)F

Canonical SMILES

C1CC(C1)C2=NC3=C(N2CC(=O)O)C(=CC=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.